H-Glu(OMe)-OH

Description

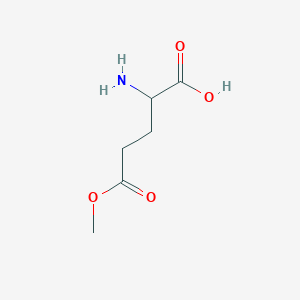

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-5-methoxy-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-11-5(8)3-2-4(7)6(9)10/h4H,2-3,7H2,1H3,(H,9,10)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEYCCHDTIDZAE-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-16-2 | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046171 | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1499-55-4, 25086-16-2 | |

| Record name | 5-Methyl hydrogen L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1499-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid, 5-methyl ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025086162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamic acid, 5-methyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (5)-Methyl L-glutamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (5)-methyl L-hydrogen glutamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Glutamic acid gamma-methyl ester | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0061715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of L-Glutamic Acid γ-Methyl Ester (H-Glu(OMe)-OH)

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid γ-methyl ester, commonly abbreviated as H-Glu(OMe)-OH, is a derivative of the non-essential amino acid L-glutamic acid. It serves as a crucial intermediate in various chemical syntheses, particularly in the fields of peptide chemistry and pharmaceutical development.[1] Its strategic importance lies in the protection of the γ-carboxyl group of glutamic acid, allowing for selective reactions at the α-amino and α-carboxyl groups. This document provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[2] The key physicochemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₆H₁₁NO₄ | [3] |

| Molecular Weight | 161.16 g/mol | [2] |

| CAS Number | 1499-55-4 | [3] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 182 °C (decomposes) | |

| Optical Activity | [α]20/D +29° (c=2 in 6 M HCl) |

Table 2: Solubility of this compound

The solubility of this compound has been determined in various solvents at different temperatures. The following table presents the mole fraction solubility (x₁) at 298.15 K (25 °C).

| Solvent | Mole Fraction (x₁) at 298.15 K |

| Water | 0.042569 |

| Methanol | 0.001379 |

| 1,4-Dioxane | 0.000331 |

| Acetone | 0.000221 |

| Ethanol | 0.000212 |

| Ethyl Acetate | 0.000145 |

| 2-Propanol | 0.000144 |

| n-Hexane | 0.000132 |

| 1-Propanol | 0.000116 |

| 2-Butanone | 0.000107 |

| Acetonitrile | 0.000034 |

| Dichloromethane | 0.000024 |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Features and Observations | Reference(s) |

| ¹H NMR | In D₂O, the spectrum shows characteristic peaks for the α-proton, β- and γ-methylene protons, and the methyl ester protons. | [4] |

| ¹³C NMR | In CD₃OD, characteristic peaks are observed for the carbonyl carbons, the α-carbon, the methylene carbons, and the methoxy carbon. | [2] |

| FTIR | The spectrum displays characteristic absorption bands for the amine, carboxylic acid, and ester functional groups. Notably, carbonyl stretches are observed. | [5][6] |

| Mass Spectrometry | The fragmentation of protonated this compound involves characteristic losses, providing structural information. | [7] |

Synthesis of this compound

The synthesis of this compound typically involves the selective esterification of the γ-carboxyl group of L-glutamic acid. Several methods have been reported, with the most common ones utilizing acid catalysis.

Experimental Protocol: Synthesis via Sulfuric Acid Catalysis

This method is adapted from a patented industrial process.[8]

Materials:

-

L-Glutamic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Barium Hydroxide (Ba(OH)₂)

-

Deionized water

Procedure:

-

Suspend L-glutamic acid in methanol.

-

Slowly add concentrated sulfuric acid while stirring. The amount of catalyst can range from 3-20 mol% relative to L-glutamic acid.

-

Maintain the reaction temperature at approximately 30°C for 1 hour.

-

Neutralize the catalytic amount of H₂SO₄ with Ba(OH)₂.

-

Distill off the excess methanol under reduced pressure.

-

Dissolve the resulting oily residue in water.

-

Add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfate as BaSO₄.

-

Filter the mixture to remove the BaSO₄ precipitate.

-

Concentrate the filtrate under reduced pressure to induce crystallization.

-

Recrystallize the crude product from a suitable solvent system.

-

Dry the purified crystals under vacuum.

References

- 1. nbinno.com [nbinno.com]

- 2. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]

- 3. peptide.com [peptide.com]

- 4. L-Glutamic acid 5-methyl ester (1499-55-4) 1H NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. L-Glutamic acid 5-methyl ester (1499-55-4) IR Spectrum [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis and Purification of H-Glu(OMe)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key intermediate in the preparation of various amino acid-based pharmaceuticals and research compounds. This document details common synthetic routes, including acid-catalyzed esterification and methods utilizing esterification agents like trimethylchlorosilane. Furthermore, it outlines effective purification protocols and provides key characterization data.

Synthesis of this compound

The primary challenge in synthesizing this compound lies in the selective esterification of the γ-carboxylic acid group over the α-carboxylic acid group of L-glutamic acid. Several methods have been developed to achieve this selectivity, with acid-catalyzed esterification in methanol being the most prevalent.

Acid-Catalyzed Esterification

This widely used method involves the direct reaction of L-glutamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). The reaction conditions can be optimized to favor the formation of the γ-monoester.

A common and cost-effective method for the synthesis of L-glutamic acid-5-methyl ester involves the use of sulfuric acid as a catalyst in a methanol solvent. This process has been shown to produce the desired product with high purity.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, suspend L-glutamic acid in methanol.

-

Catalyst Addition: Add an equimolar amount of concentrated sulfuric acid to dissolve the L-glutamic acid. Subsequently, add a catalytic amount of concentrated sulfuric acid (typically 3-20 mol% relative to L-glutamic acid).

-

Esterification: Stir the mixture at a controlled temperature, for instance, 30°C for 1 hour.

-

Catalyst Neutralization (Partial): After the reaction, neutralize the catalytic amount of sulfuric acid with barium hydroxide (Ba(OH)₂).

-

Solvent Recovery: Recover the methanol by distillation until an oily residue is obtained.

-

Work-up: Dissolve the oily residue in water and add an aqueous solution of Ba(OH)₂ to precipitate the remaining sulfuric acid as barium sulfate (BaSO₄). Monitor the precipitation with barium chloride (BaCl₂) solution until no more sulfate ions are detected.

-

Isolation and Crystallization: Filter off the BaSO₄ precipitate and wash the filter cake thoroughly with water. Concentrate the filtrate under reduced pressure to induce crystallization.

-

Recrystallization and Drying: Recrystallize the crude product from the refrigerator (between 10°C and -10°C). Filter the crystals, wash with methanol, and dry to obtain the final product.[1]

A yield of up to 65% has been reported for this method.[1]

An alternative acid catalyst for this esterification is hydrogen chloride gas dissolved in methanol.

Experimental Protocol:

-

Reaction Setup: To a solution of hydrogen chloride in anhydrous ethanol (e.g., 60 g HCl in 1 liter of ethanol), add L-glutamic acid (e.g., 147 g).

-

Esterification: Stir the resulting solution for a specified time (e.g., 55 minutes) at a controlled temperature (e.g., 20-25°C).

-

Precipitation: Stop the esterification and precipitate the product by adding an organic alkaline substance, such as diethanolamine in anhydrous ethanol, until the solution is faintly alkaline (pH 7.1-8.5).

-

Isolation and Washing: The product will precipitate out of the solution. Cool the reaction mixture, filter the precipitate, and wash it with hot ethanol (e.g., 60°C) to remove any inorganic salts.

-

Drying: Dry the product to obtain γ-alkyl glutamate.

Using this method for the synthesis of γ-ethyl glutamate, a yield of 74% has been reported.

Esterification using Trimethylchlorosilane (TMSCl)

A convenient and mild method for the preparation of amino acid methyl esters involves the use of trimethylchlorosilane (TMSCl) in methanol. This method is compatible with a wide range of amino acids and generally proceeds at room temperature.[2]

General Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, place the amino acid (0.1 mol).

-

Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the amino acid and stir.

-

Esterification: Add methanol (100 mL) to the mixture and continue stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Once the reaction is complete, concentrate the reaction mixture on a rotary evaporator to obtain the amino acid methyl ester hydrochloride.[2]

This method has been reported to produce various amino acid methyl ester hydrochlorides in good to excellent yields.[2]

Synthesis Involving Protecting Groups

For specific applications, particularly in peptide synthesis, protecting groups can be employed to ensure the selective esterification of the γ-carboxyl group. This often involves protecting the α-amino group (e.g., with Fmoc or Boc) and the α-carboxyl group, allowing for the specific modification of the γ-carboxyl group. While detailed protocols for the sole synthesis of this compound using this strategy are less common, the principles are well-established in peptide chemistry.

Purification of this compound

The purification of this compound is crucial to remove unreacted starting materials, the diester byproduct (H-Glu(OMe)-OMe), and any residual catalyst or salts. The most common purification techniques are precipitation and crystallization.

Purification by Precipitation and Crystallization

As detailed in the synthesis protocols, a key purification step involves the selective precipitation of the product from the reaction mixture.

Experimental Protocol:

-

pH Adjustment: After the esterification reaction, carefully adjust the pH of the solution to the isoelectric point of this compound (approximately 7.1 to 8.5) using an organic base like diethylamine or diethanolamine. At this pH, the γ-monoester is least soluble and precipitates out of the solution.

-

Filtration and Washing: Filter the crude precipitate and wash it with a suitable solvent, such as methanol or ethanol, to remove soluble impurities and salts.[1]

-

Recrystallization: For higher purity, the crude product can be recrystallized. A common method involves dissolving the product in a minimum amount of hot solvent (e.g., water or an alcohol-water mixture) and allowing it to cool slowly. The pure crystals are then collected by filtration, washed with a cold solvent, and dried.[1]

A purity of over 98% can be achieved through this method.[1]

Data Presentation

The following tables summarize the quantitative data from the described synthesis methods.

Table 1: Summary of this compound Synthesis Methods and Yields

| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acid-Catalyzed | H₂SO₄ | Methanol | 30 | 1 hour | 65 | >98 | [1] |

| Acid-Catalyzed | HCl | Ethanol | 20-25 | 55 minutes | 74 (for ethyl ester) | Not specified | |

| Esterification | TMSCl | Methanol | Room Temperature | Varies | Good to Excellent | Not specified | [2] |

Characterization

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

-

Melting Point: The reported melting point for L-glutamic acid 5-methyl ester is approximately 182°C (decomposition).

-

Optical Rotation: A specific rotation of [α]20/D +29° (c = 2 in 6 M HCl) has been reported.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the structure, particularly the position of the methyl ester group.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the ester carbonyl, the carboxylic acid, and the amine.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Visualizations

The following diagrams illustrate the synthesis and purification workflows described in this guide.

Caption: Overview of common synthesis pathways for this compound.

Caption: General workflow for the purification of this compound.

References

Spectroscopic Profile of H-Glu(OMe)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key amino acid derivative utilized in pharmaceutical and fine chemical synthesis. This document compiles nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and utilization of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Tentative Assignment |

| 4.1 | t | α-CH |

| 3.7 | s | -OCH₃ |

| 2.6 | m | γ-CH₂ |

| 2.2 | m | β-CH₂ |

Note: Spectra are typically recorded in deuterated solvents such as CD₃OD or D₂O. Chemical shifts may vary slightly depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Tentative Assignment |

| 174.3 | α-COOH |

| 171.4 | γ-COOCH₃ |

| 53.2 | α-CH |

| 52.5 | -OCH₃ |

| 30.4 | γ-CH₂ |

| 26.6 | β-CH₂ |

Note: The assignments are based on typical chemical shifts for amino acid derivatives.

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3400-2500 | O-H (Carboxylic Acid) | Broad absorption due to hydrogen bonding |

| 3100-3000 | N-H (Amine) | Stretch, may be broad |

| 2950-2850 | C-H (Alkyl) | Stretch |

| 1735-1750 | C=O (Ester) | Strong, sharp stretch |

| 1700-1725 | C=O (Carboxylic Acid) | Strong, sharp stretch |

| 1640-1550 | N-H (Amine) | Bend |

| 1320-1210 | C-O (Ester & Carboxylic Acid) | Stretch |

Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Data for Protonated this compound ([M+H]⁺)

| m/z | Ion | Fragmentation Pathway |

| 162.07 | [M+H]⁺ | Molecular Ion |

| 144 | [M+H - H₂O]⁺ | Loss of water from the α-carboxyl group |

| 130 | [M+H - CH₃OH]⁺ | Loss of methanol from the γ-carboxyl group |

| 102 | [M+H - H₂O - CO]⁺ | Subsequent loss of carbon monoxide from the 144 ion |

| 84 | C₄H₆NO⁺ | A common fragment arising from multiple pathways, including loss of HY + CO from [MH-HX]+ ions.[1] |

Note: The molecular weight of this compound is 161.16 g/mol . The [M+H]⁺ ion is expected at m/z 162.07.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of Methanol-d₄ (CD₃OD) or Deuterium Oxide (D₂O)). Transfer the solution to a 5 mm NMR tube.

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet die and press under high pressure to form a transparent or translucent pellet.

-

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µM) in a suitable solvent system, typically a mixture of water, methanol, or acetonitrile with a small amount of formic acid or acetic acid to promote protonation.

-

Instrument: A mass spectrometer equipped with an electrospray ionization source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to generate fragment ions.

-

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Solubility and stability of L-Glutamic acid γ-methyl ester

An In-depth Technical Guide to the Solubility and Stability of L-Glutamic Acid γ-Methyl Ester

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. L-Glutamic acid γ-methyl ester, a key derivative of L-glutamic acid, serves as a vital building block in the synthesis of peptides and various bioactive molecules.[1] Its unique structure enhances characteristics like solubility and stability, making it a valuable compound in drug formulation and delivery systems.[1][2][3][4] This technical guide provides a comprehensive overview of the solubility and stability of L-Glutamic acid γ-methyl ester, presenting quantitative data, detailed experimental protocols, and key chemical pathways.

Core Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1499-55-4 | [1][4][5][6] |

| Molecular Formula | C₆H₁₁NO₄ | [1][6] |

| Molecular Weight | 161.16 g/mol | [1][4][6] |

| Appearance | White to off-white powder or crystal | [1][6] |

| Melting Point | ~182 °C (with decomposition) | [5][6] |

| Storage | Store at 0-8 °C or Room Temperature, in a dark place under an inert atmosphere. | [1][6] |

Solubility Profile

The esterification of the γ-carboxyl group significantly alters the solubility profile of L-glutamic acid, enhancing its solubility in a wider range of solvents compared to the parent amino acid.[1][2] The parent L-glutamic acid is noted to be insoluble in solvents like methanol, ethanol, and acetone, whereas the γ-methyl ester derivative is soluble in these and other organic solvents.[6][7]

Quantitative Solubility Data

A comprehensive study by Wang et al. (2021) systematically measured the mole fraction solubility (x₁) of L-Glutamic acid γ-methyl ester in twelve different solvents across a temperature range of 283.15 K to 323.15 K.[8][9] The data reveals that solubility is highest in water and positively correlates with temperature in all tested solvents.[8][9]

Table 1: Mole Fraction Solubility (x₁) of L-Glutamic Acid γ-Methyl Ester in Various Solvents at Different Temperatures (K)

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 2-Propanol | Acetone |

| 283.15 | 0.02704 | 0.00078 | 0.00021 | 0.00013 | 0.00010 | 0.00020 |

| 288.15 | 0.02931 | 0.00086 | 0.00024 | 0.00014 | 0.00011 | 0.00022 |

| 293.15 | 0.03173 | 0.00095 | 0.00026 | 0.00016 | 0.00012 | 0.00024 |

| 298.15 | 0.03433 | 0.00104 | 0.00029 | 0.00018 | 0.00013 | 0.00026 |

| 303.15 | 0.03712 | 0.00114 | 0.00032 | 0.00020 | 0.00014 | 0.00028 |

| 308.15 | 0.04011 | 0.00125 | 0.00035 | 0.00022 | 0.00016 | 0.00031 |

| 313.15 | 0.04332 | 0.00138 | 0.00039 | 0.00024 | 0.00018 | 0.00033 |

| 318.15 | 0.04677 | 0.00151 | 0.00043 | 0.00027 | 0.00020 | 0.00036 |

| 323.15 | 0.05048 | 0.00166 | 0.00047 | 0.00030 | 0.00022 | 0.00039 |

| Temperature (K) | 2-Butanone | Acetonitrile | 1,4-Dioxane | Ethyl Acetate | n-Hexane | Dichloromethane |

| 283.15 | 0.00011 | 0.00014 | 0.00023 | 0.00007 | 0.00002 | 0.00003 |

| 288.15 | 0.00012 | 0.00015 | 0.00025 | 0.00008 | 0.00002 | 0.00004 |

| 293.15 | 0.00013 | 0.00017 | 0.00027 | 0.00009 | 0.00002 | 0.00004 |

| 298.15 | 0.00015 | 0.00019 | 0.00030 | 0.00010 | 0.00002 | 0.00005 |

| 303.15 | 0.00016 | 0.00021 | 0.00033 | 0.00011 | 0.00003 | 0.00006 |

| 308.15 | 0.00018 | 0.00023 | 0.00036 | 0.00012 | 0.00003 | 0.00007 |

| 313.15 | 0.00020 | 0.00025 | 0.00039 | 0.00014 | 0.00003 | N/A |

| 318.15 | 0.00022 | 0.00028 | 0.00043 | 0.00015 | 0.00004 | N/A |

| 323.15 | 0.00024 | 0.00031 | 0.00047 | 0.00017 | 0.00004 | N/A |

Data extracted from J. Chem. Eng. Data 2021, 66, 11, 4213–4222.[8][9]

Stability Profile

The stability of L-Glutamic acid γ-methyl ester is influenced by temperature, pH, and the presence of oxidative agents. The primary degradation pathways involve hydrolysis of the ester bond and intramolecular cyclization, a reaction well-documented for the parent L-glutamic acid and related compounds.

pH Stability

The stability of amino acids and their esters is highly pH-dependent. For L-glutamic acid, conversion to pyroglutamic acid is a significant degradation pathway at intermediate pH values (e.g., pH 2-3), while stability is greater at very low or high pH.[10] For the ester, two main reactions can be anticipated under aqueous conditions:

-

Ester Hydrolysis: The methyl ester group is susceptible to hydrolysis, which can be catalyzed by acid or base, yielding L-glutamic acid and methanol. Base-catalyzed hydrolysis (saponification) is generally faster and irreversible compared to the reversible acid-catalyzed reaction.[11]

-

Intramolecular Cyclization: Similar to the parent compound, the ester can undergo cyclization to form pyroglutamic acid, particularly under acidic conditions and/or upon heating.

Table 2: Summary of pH-Dependent Stability

| Condition | Primary Degradation Pathway | Expected Rate |

| Acidic (pH < 4) | Ester Hydrolysis, Intramolecular Cyclization to Pyroglutamic Acid | Moderate to High |

| Neutral (pH 5-8) | Slow Ester Hydrolysis | Low; represents the region of maximum stability.[12] |

| Basic (pH > 8) | Ester Hydrolysis (Saponification) | High |

Thermal Stability

L-Glutamic acid γ-methyl ester decomposes at its melting point of approximately 182°C.[5][6] Thermal degradation studies on the parent L-glutamic acid show that at elevated temperatures (185-280°C), it decomposes into products such as pyroglutamic acid, succinimide, and pyrrolidone.[13] Pyrolysis at even higher temperatures can yield succinimide, pyrrole, acetonitrile, and 2-pyrrolidone.[13][14] It is expected that the ester would follow similar degradation pathways involving cyclization and decarboxylation, in addition to reactions involving the ester group itself.

Experimental Protocols

Protocol for Solubility Determination (Static Gravimetric Method)

This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.[8][9][15][16][17]

Methodology:

-

Preparation: Add an excess amount of L-Glutamic acid γ-methyl ester to a known mass of the selected solvent in a jacketed glass vessel maintained at a constant temperature by a thermostatic water bath.

-

Equilibration: Stir the suspension vigorously for a sufficient time (e.g., 2-10 hours) to ensure solid-liquid equilibrium is reached.

-

Settling: Stop the stirring and allow the suspension to settle for several hours (e.g., 2 hours) at the constant temperature, permitting the undissolved solid to precipitate.

-

Sampling: Carefully withdraw a known volume or mass of the clear, saturated supernatant using a pre-heated or pre-cooled syringe to prevent temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm) to remove any fine particles.

-

Analysis: Transfer the filtered aliquot to a pre-weighed container. Determine the mass of the solution.

-

Drying: Evaporate the solvent by drying the container in a vacuum oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved.[8]

-

Calculation: The mass of the dissolved solute and the initial mass of the solvent are used to calculate the solubility, typically expressed as a mole fraction or g/100mL.

Protocol for Stability Analysis (HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the stability of pharmaceutical compounds by separating and quantifying the parent compound from its degradation products.[18][19]

Methodology:

-

Sample Preparation: Prepare stock solutions of L-Glutamic acid γ-methyl ester in a suitable solvent (e.g., water or a buffered solution).

-

Stress Conditions: Aliquot the stock solution into separate vials and expose them to various stress conditions:

-

pH: Adjust the pH of the solutions using HCl (for acidic conditions, e.g., pH 1-3) or NaOH (for basic conditions, e.g., pH 9-12). Maintain a control at neutral pH.

-

Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).

-

-

Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition. Quench any ongoing reaction if necessary (e.g., by neutralization or cooling).

-

HPLC Analysis:

-

Column: Use a suitable reversed-phase (e.g., C18) or HILIC column for separation.[18]

-

Mobile Phase: Employ a gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[18]

-

Detection: Use a UV detector (e.g., at 210 nm) for quantification. A Mass Spectrometer (MS) can be coupled to the HPLC (LC-MS) to identify the mass of the parent compound and any degradation products, confirming their identity.[18]

-

-

Data Analysis: Quantify the peak area of L-Glutamic acid γ-methyl ester at each time point. The decrease in the peak area over time is used to determine the degradation kinetics (e.g., rate constant and half-life) under each stress condition. Plot the percentage of remaining compound versus time.

Key Degradation Pathway

The most relevant degradation pathway for both L-glutamic acid and its esters in aqueous solution is the intramolecular cyclization to form pyroglutamic acid (5-oxoproline). This reaction is a dehydration/condensation reaction that is favored by heat and non-neutral pH conditions.

References

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. L -Glutamic acid 5-methyl ester 99 1499-55-4 [sigmaaldrich.com]

- 5. chembk.com [chembk.com]

- 6. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]

- 7. L-Glutamic Acid | C5H9NO4 | CID 33032 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Degradation kinetics of L-glutamine in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pharmajournal.net [pharmajournal.net]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. helixchrom.com [helixchrom.com]

- 19. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]

H-Glu(OMe)-OH: A Synthetic Building Block, Not a Bioactive Modulator

A Technical Clarification for the Research Community

H-Glu(OMe)-OH, known chemically as L-Glutamic acid γ-methyl ester, is a derivative of the non-essential amino acid L-glutamic acid.[1][2] Extensive review of the scientific literature indicates that this compound's primary role is not as a direct modulator of biological systems, but rather as a specialized chemical building block. Specifically, it is utilized in the field of synthetic chemistry, most notably in peptide synthesis.

Contrary to the premise of a direct "mechanism of action," this compound is not documented to initiate specific signaling pathways or act on distinct molecular targets in a physiological context in the manner of a therapeutic drug or endogenous signaling molecule. Its utility lies in its chemical structure, which facilitates the controlled assembly of complex peptides.

Primary Application: Peptide Synthesis

In the synthesis of peptides, it is crucial to selectively protect and deprotect reactive functional groups on amino acids to ensure they link together in the correct sequence. This compound serves as a protected form of L-glutamic acid.[3] The methyl ester group on the side-chain (gamma) carboxyl group prevents it from forming unwanted bonds during the peptide chain elongation process. This allows for the precise incorporation of glutamic acid residues into a growing peptide chain, which is essential for the structure and function of many biologically active peptides.

The workflow for its use in synthesis can be generalized as follows:

References

H-Glu(OMe)-OH as a Glutamic Acid Mimetic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glutamic acid is the principal excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory. Its dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, molecules that mimic or modulate the activity of glutamic acid are of significant interest in neuroscience research and drug development. This technical guide provides a comprehensive overview of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester), a derivative of glutamic acid, and explores its potential, though largely uncharacterized, role as a glutamic acid mimetic. This document details the known chemical properties of this compound, provides an in-depth review of the glutamatergic system, and outlines key experimental protocols to investigate its pharmacological activity at glutamate receptors and transporters.

Introduction to this compound

This compound, also known as L-Glutamic acid γ-methyl ester, is a derivative of L-glutamic acid where the gamma-carboxyl group is esterified with a methyl group.[1] It is primarily recognized and utilized as a building block in peptide synthesis and for the creation of various bioactive molecules.[1][2] Its structural similarity to glutamic acid, the endogenous ligand for glutamate receptors, suggests a potential role as a glutamatergic agent. However, its specific interactions with the components of the glutamatergic system have not been extensively reported in publicly available literature.

Chemical and Physical Properties

This compound is typically a white to off-white powder. The presence of the methyl ester can alter its physicochemical properties, such as solubility and bioavailability, compared to the parent molecule, glutamic acid.

| Property | Value | Reference |

| Molecular Formula | C6H11NO4 | --INVALID-LINK-- |

| Molecular Weight | 161.16 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white powder | --INVALID-LINK-- |

| Stereoisomers | L- and D-isomers exist | N/A |

The Glutamatergic System: An Overview

The glutamatergic system is the most widespread excitatory neurotransmitter system in the brain.[3][4] It is integral to a vast array of normal physiological functions.[3] The system's key components include glutamate, its receptors, and its transporters.

Glutamate Receptors

Glutamate receptors are broadly classified into two main families: ionotropic and metabotropic.

iGluRs are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[5] They are further divided into three subtypes based on their selective agonists:

-

NMDA Receptors (NMDARs): Activated by N-methyl-D-aspartate, these receptors are crucial for synaptic plasticity, learning, and memory.[6]

-

AMPA Receptors (AMPARs): Activated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid, these receptors mediate the majority of fast excitatory neurotransmission.[6]

-

Kainate Receptors (KARs): Activated by kainic acid, these receptors have roles in both pre- and postsynaptic signaling.[6]

mGluRs are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability through second messenger signaling cascades. They are classified into three groups:

-

Group I (mGluR1, mGluR5): Coupled to Gq/G11, leading to phospholipase C activation.

-

Group II (mGluR2, mGluR3): Coupled to Gi/Go, leading to inhibition of adenylyl cyclase.

-

Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gi/Go, inhibiting adenylyl cyclase.

Glutamate Transporters

Excitatory Amino Acid Transporters (EAATs) are responsible for the uptake of glutamate from the synaptic cleft, which is critical for terminating the synaptic signal and preventing excitotoxicity.

This compound as a Putative Glutamic Acid Mimetic

The structural resemblance of this compound to glutamic acid provides a strong rationale for investigating its potential as a glutamic acid mimetic. The esterification at the gamma-carboxyl group may influence its binding affinity and efficacy at different glutamate receptor subtypes and its interaction with glutamate transporters. It is plausible that this compound could act as an agonist, partial agonist, or antagonist at these sites. One study on the related compound, glutamate diethyl ester (GDEE), showed it to have low potency in displacing L-[3H]-glutamate binding, suggesting that simple esters may not be potent mimics.[7]

Experimental Protocols for Pharmacological Characterization

To elucidate the role of this compound as a glutamic acid mimetic, a series of in vitro and ex vivo experiments are necessary. The following are generalized protocols that can be adapted for this purpose.

Radioligand Binding Assays

These assays are used to determine the binding affinity of this compound to different glutamate receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for various glutamate receptors.

Materials:

-

Cell membranes prepared from cells expressing a specific glutamate receptor subtype (e.g., HEK293 cells transfected with NMDAR, AMPAR, or mGluR subtypes).

-

A suitable radioligand for each receptor subtype (e.g., [3H]CGP 39653 for NMDA receptors, [3H]AMPA for AMPA receptors, [3H]quisqualic acid for some mGluRs).[8]

-

This compound.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data to calculate the IC50 value of this compound, which can then be converted to a Ki value.

Electrophysiology

Whole-cell patch-clamp electrophysiology can be used to measure the functional effects of this compound on glutamate receptors in neurons or heterologous expression systems.[9][10]

Objective: To determine if this compound acts as an agonist, antagonist, or allosteric modulator at glutamate receptors.

Materials:

-

Cultured neurons or cells expressing the glutamate receptor of interest.

-

Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Extracellular and intracellular recording solutions.

-

This compound and known glutamate receptor agonists/antagonists.

Procedure:

-

Establish a whole-cell patch-clamp recording from a target cell.

-

Apply known concentrations of this compound to the cell via a perfusion system.

-

Record changes in membrane current or voltage.

-

To test for agonism, apply this compound alone and observe for a response.

-

To test for antagonism, co-apply this compound with a known agonist and observe for a reduction in the agonist-evoked response.

-

Analyze the current-voltage relationship and dose-response curves to characterize the functional effects of the compound.

Glutamate Uptake Assays

These assays determine the effect of this compound on the function of glutamate transporters.

Objective: To assess whether this compound is a substrate or inhibitor of glutamate transporters.

Materials:

-

Synaptosomes or cultured astrocytes that endogenously express glutamate transporters.[11]

-

[3H]-L-glutamate.

-

This compound.

-

Uptake buffer.

-

Scintillation counter.

Procedure:

-

Pre-incubate the synaptosomes or astrocytes with varying concentrations of this compound.

-

Initiate the uptake reaction by adding a fixed concentration of [3H]-L-glutamate.

-

After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

-

Lyse the cells/synaptosomes and measure the amount of radioactivity taken up using a scintillation counter.

-

A decrease in [3H]-L-glutamate uptake would suggest that this compound is either a substrate that competes with glutamate for transport or an inhibitor of the transporter.

Visualizing Key Pathways and Workflows

Signaling Pathways

Caption: Overview of Glutamatergic Synaptic Transmission.

Experimental Workflow

Caption: Workflow for Characterizing this compound's Mimetic Activity.

Conclusion and Future Directions

This compound presents an intriguing, yet understudied, molecule within the landscape of glutamatergic research. While its primary application has been in synthetic chemistry, its structural analogy to glutamic acid warrants a thorough investigation into its potential as a glutamatergic mimetic. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically characterize the pharmacological profile of this compound. Such studies will be invaluable in determining its affinity for glutamate receptors, its functional activity, and its interaction with glutamate transporters. The insights gained from this research could pave the way for the development of novel chemical tools to probe the glutamatergic system and may even provide a scaffold for the design of new therapeutic agents for a range of neurological disorders. Future work should focus on conducting these foundational experiments to move the understanding of this compound from a putative mimetic to a well-characterized pharmacological agent.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. Ligand-directed two-step labeling to quantify neuronal glutamate receptor trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glutamate receptor - Wikipedia [en.wikipedia.org]

- 7. Specific binding of L-[3H]-glutamic acid to rat substantia nigra synaptic membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholars.uky.edu [scholars.uky.edu]

- 11. Protocols for Measuring Glutamate Uptake: Dose-Response and Kinetic Assays in In Vitro and Ex Vivo Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to H-Glu(OMe)-OH: Commercial Sourcing, Synthetic Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of L-Glutamic acid γ-methyl ester (H-Glu(OMe)-OH), a key building block in synthetic organic chemistry and drug discovery. This document details commercial availability and pricing, provides a detailed experimental protocol for a common synthetic transformation, and illustrates the experimental workflow using a Graphviz diagram.

Introduction

This compound, with the CAS number 1499-55-4, is a derivative of the non-essential amino acid L-glutamic acid. The presence of the methyl ester on the side-chain carboxyl group makes it a valuable precursor in peptide synthesis, allowing for selective modification of the α-carboxyl and α-amino groups. Its applications extend to the synthesis of various bioactive molecules and as a starting material for the preparation of pyroglutamic acid derivatives.

Commercial Suppliers and Pricing

This compound is readily available from a variety of commercial chemical suppliers. The pricing can vary based on the purity, quantity, and the vendor. A summary of representative suppliers and their pricing is provided in Table 1.

Table 1: Commercial Suppliers and Pricing for this compound

| Supplier | Product Name | Purity | Quantity | Price (USD) |

| Sigma-Aldrich | L-Glutamic acid 5-methyl ester | 99% | 25 g | $141.00[1] |

| MedChemExpress | This compound | >98% | 100 g | $25.00[2] |

| Apollo Scientific | L-Glutamic acid 5-methyl ester | 98% | 25 g | £15.00[3] |

| 100 g | £17.00[3] | |||

| 500 g | £67.00[3] | |||

| MyBioSource | H-DL-Glu(Ome)-OH | Research Grade | 10 g | $115.00 |

| 25 g | $150.00 | |||

| Aapptec | This compound | - | - | Inquiry |

| Thermo Scientific | L-Glutamic acid 5-methyl ester, 99% | 99% | 25 g | Inquiry |

| Biosynth | 5-Methyl L-Glutamate | - | - | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to consult the supplier's website for the most current pricing and availability.

Experimental Protocols

While this compound is primarily utilized in peptide synthesis, a common and illustrative transformation is its cyclization to methyl L-pyroglutamate. This intramolecular condensation reaction is a key step in the synthesis of various pharmaceuticals and natural products.

3.1. Synthesis of Methyl L-Pyroglutamate from this compound

This protocol describes the thermal cyclization of this compound to form methyl L-pyroglutamate.

Materials:

-

This compound (L-Glutamic acid γ-methyl ester)

-

Toluene

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Rotary evaporator

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 62.1 mmol) and toluene (150 mL).

-

Azeotropic Removal of Water: Heat the mixture to reflux using a heating mantle. The toluene will form an azeotrope with the water generated during the intramolecular condensation, which will be collected in the Dean-Stark trap.

-

Reaction Monitoring: Continue the reflux for 4-6 hours, or until no more water is collected in the Dean-Stark trap. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexane).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to yield the crude product as an oil or semi-solid.

-

Purification: Purify the crude methyl L-pyroglutamate by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexane to isolate the pure product.

-

Characterization: Combine the fractions containing the pure product and remove the solvent under reduced pressure. Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific research detailing the direct interaction of this compound with distinct biological signaling pathways. Its biological relevance is primarily understood through its relationship with L-glutamic acid, the most abundant excitatory neurotransmitter in the vertebrate nervous system. L-glutamic acid is a key player in numerous physiological processes, including synaptic plasticity, learning, and memory. It exerts its effects through ionotropic (e.g., NMDA, AMPA, and kainate receptors) and metabotropic glutamate receptors (mGluRs).

Given the absence of a defined signaling pathway for this compound itself, the following section provides a visualization of the experimental workflow for its synthetic application.

Mandatory Visualizations

The following diagram illustrates the experimental workflow for the synthesis and purification of methyl L-pyroglutamate from this compound.

Caption: Experimental workflow for the synthesis of methyl L-pyroglutamate.

References

A Technical Guide to the Handling and Storage of H-Glu(OMe)-OH

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential procedures for the safe handling and optimal storage of H-Glu(OMe)-OH (L-Glutamic acid γ-methyl ester). Adherence to these guidelines is crucial for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.

Compound Identification and Properties

This compound, with the CAS Number 1499-55-4, is the γ-methyl ester of L-glutamic acid.[1] It is a commonly used amino acid derivative in peptide synthesis and other biochemical research applications.[2] Its appearance is typically a white to off-white solid powder.[3][4][5]

| Property | Data |

| Chemical Name | L-Glutamic acid γ-methyl ester[1] |

| Synonyms | This compound[1] |

| CAS Number | 1499-55-4[1] |

| Molecular Formula | C₆H₁₁NO₄[1] |

| Molecular Weight | 161.2 g/mol [1] |

| Appearance | White to off-white powder[3][5] |

| Solubility | Soluble in water (H₂O: 50 mg/mL, may require sonication)[3][6], Slightly soluble in Methanol[6] |

Safe Handling and Personal Protective Equipment (PPE)

Proper handling is essential to prevent accidental exposure. The following procedures are based on standard safety data for similar chemical compounds.

-

Engineering Controls : Always handle this compound in a well-ventilated area. For procedures that may generate dust, such as weighing, use of a chemical fume hood is strongly recommended.[7]

-

Personal Protective Equipment (PPE) :

-

Eye Protection : Wear chemical safety goggles or glasses.

-

Hand Protection : Wear chemical-impermeable gloves (e.g., nitrile).[7]

-

Body Protection : A standard laboratory coat should be worn.

-

-

General Hygiene : Avoid the formation of dust.[7] Do not breathe dust, vapors, or mist.[7] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.

First Aid Measures

In case of accidental exposure, follow these first-aid guidelines:

-

After Eye Contact : Immediately rinse with plenty of water for at least 15 minutes.[7] Consult a physician.

-

After Skin Contact : Take off contaminated clothing immediately.[7] Wash off the affected area with soap and plenty of water.[7]

-

After Ingestion : Rinse mouth with water.[7] Do not induce vomiting.[7] Seek immediate medical attention.

Storage Procedures

The stability of this compound is highly dependent on proper storage conditions. Different guidelines apply to the solid form and prepared stock solutions.

For maximum shelf-life, the solid powder should be stored in a tightly sealed container in a dry, cool, and dark place.[6][7]

| Storage Condition | Duration |

| -20°C | Up to 3 years[8] |

| 4°C (or 2-8°C) | Up to 2 years[6][8] |

| Inert Atmosphere | Recommended for long-term storage[6] |

Once dissolved, stock solutions are less stable and require colder temperatures. It is critical to aliquot solutions into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[3]

| Storage Condition | Duration |

| -80°C | Up to 6 months[3][8][9] |

| -20°C | Up to 1 month[3][8][9] |

The following diagram outlines the decision-making process for appropriate storage upon receiving the compound.

Experimental Protocols

This protocol details the steps for preparing a concentrated stock solution for use in experiments.

-

Calculation : Determine the required volume of solvent. For a 50 mg/mL solution, 100 mg of this compound will require 2 mL of purified water (e.g., Milli-Q or deionized).

-

Weighing : In a chemical fume hood, accurately weigh the desired mass of this compound powder into a sterile conical tube or vial.

-

Dissolution : Add the calculated volume of purified water to the vial. Cap tightly and vortex. If the solid does not dissolve completely, place the vial in an ultrasonic bath until the solution is clear.[3]

-

Sterilization : For biological applications, it is crucial to sterilize the stock solution. Pass the solution through a 0.22 µm syringe filter into a new sterile tube.[3][9]

-

Aliquoting : Dispense the sterile stock solution into smaller, single-use, sterile microcentrifuge tubes or cryovials. This prevents contamination and degradation of the entire stock.

-

Storage : Clearly label all aliquots with the compound name, concentration, and date of preparation. Immediately transfer the aliquots to an -80°C freezer for long-term storage.[3][8][9]

The workflow for this protocol is visualized in the diagram below.

Spill and Disposal Management

-

Spill Containment : In the event of a small spill, carefully sweep or collect the solid material, avoiding dust generation.[7] Place it in a suitable, closed container for disposal.[7]

-

Waste Disposal : Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental regulations. Do not let the chemical enter drains.[7]

References

- 1. peptide.com [peptide.com]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-DL-GLU(OME)-OH CAS#: 14487-45-7 [amp.chemicalbook.com]

- 6. H-Glu-OMe | 6384-08-3 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

A Technical Guide to H-DL-Glu(OMe)-OH and L-Glutamic Acid 5-Methyl Ester for Researchers and Drug Development Professionals

An In-depth Analysis of Stereoisomers in Amino Acid Chemistry

This technical guide provides a comprehensive comparison of H-DL-Glu(OMe)-OH and L-Glutamic acid 5-methyl ester, two closely related derivatives of glutamic acid. Aimed at researchers, scientists, and professionals in drug development, this document delves into their distinct chemical properties, synthesis protocols, and applications, with a particular focus on the implications of stereochemistry.

Core Chemical and Physical Properties

H-DL-Glu(OMe)-OH and L-Glutamic acid 5-methyl ester share the same molecular formula and weight. However, their stereochemical differences give rise to distinct physical properties, most notably their optical activity. H-DL-Glu(OMe)-OH is a racemic mixture of the D- and L-enantiomers, rendering it optically inactive. In contrast, L-Glutamic acid 5-methyl ester consists solely of the L-enantiomer, resulting in a specific optical rotation.[1]

A summary of their key quantitative data is presented below for direct comparison.

| Property | H-DL-Glu(OMe)-OH | L-Glutamic acid 5-methyl ester |

| Synonyms | DL-Glutamic acid γ-methyl ester, 5-methyl DL-glutamate | L-Glutamic acid γ-methyl ester, H-Glu(OMe)-OH |

| CAS Number | 14487-45-7[1][2] | 1499-55-4[3] |

| Molecular Formula | C6H11NO4[1][2] | C6H11NO4[3] |

| Molecular Weight | 161.16 g/mol [1][2] | 161.16 g/mol [3] |

| Appearance | White to off-white powder[2][4] | White to almost white powder or crystals[3] |

| Melting Point | 183 °C (decomposes)[2] | 182 °C (decomposes)[3][5] |

| Optical Rotation | [α]D/20 = ± 0º (c=2 in 6N HCl)[1] | [α]D/20 = +29° (c=2 in 6 M HCl)[3][6][7], [α]D/24 = +13° (c=1 in H2O)[3] |

| Predicted pKa | 2.18 ± 0.10[2] | 2.18 ± 0.10[3] |

Solubility of L-Glutamic acid 5-methyl ester in Various Solvents at 298.15 K (Mole Fraction, x1) [8]

| Solvent | Mole Fraction (x1) |

| Water | 0.042569 |

| Methanol | 0.001379 |

| 1,4-Dioxane | 0.000331 |

| Acetone | 0.000221 |

| Ethanol | 0.000212 |

| Ethyl acetate | 0.000145 |

| 2-Propanol | 0.000144 |

| n-Hexane | 0.000132 |

| 1-Propanol | 0.000116 |

| 2-Butanone | 0.000107 |

| Acetonitrile | 0.000034 |

| Dichloromethane | 0.000024 |

Synthesis and Experimental Protocols

The synthesis of both compounds typically involves the esterification of the γ-carboxylic acid group of glutamic acid. The choice of starting material—racemic DL-glutamic acid or enantiomerically pure L-glutamic acid—determines the final product.

Synthesis of L-Glutamic Acid 5-Methyl Ester

A common and efficient method for the synthesis of L-Glutamic acid 5-methyl ester is through the acid-catalyzed esterification of L-glutamic acid in methanol.

Protocol:

-

Reaction Setup: Suspend L-glutamic acid (1 equivalent) in methanol.

-

Catalyst Addition: Slowly add a strong acid catalyst, such as sulfuric acid (H₂SO₄) or trimethylsilyl chloride (TMSCl), to the suspension.[3][9] The amount of catalyst can vary, with some protocols using equimolar amounts of a strong acid to first dissolve the amino acid, followed by a catalytic amount for the esterification.[9]

-

Esterification: Stir the reaction mixture at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 1 hour).[9]

-

Neutralization and Workup: After the reaction is complete, neutralize the excess acid. For instance, if H₂SO₄ is used, it can be precipitated by the addition of barium hydroxide (Ba(OH)₂).[9]

-

Isolation and Purification: Remove the precipitated salts by filtration. The filtrate, containing the product, is then concentrated under reduced pressure to induce crystallization. The resulting crystals can be further purified by recrystallization from a suitable solvent like methanol.[9]

Synthesis of H-DL-Glu(OMe)-OH

The synthesis of the racemic mixture follows a similar procedure to the L-enantiomer, with the key difference being the use of DL-glutamic acid as the starting material. The same acid-catalyzed esterification in methanol can be employed.

Applications in Research and Development

The primary application of L-Glutamic acid 5-methyl ester is in peptide synthesis, where it serves as a protected form of L-glutamic acid.[10] The methyl ester group on the side chain prevents its participation in the peptide bond formation, allowing for the specific formation of a peptide bond at the α-carboxyl group.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, L-Glutamic acid 5-methyl ester, typically with its α-amino group protected (e.g., with Fmoc or Boc), is used as a building block to incorporate glutamic acid residues into a growing peptide chain.

General Workflow for Fmoc-based SPPS:

-

Deprotection: The Fmoc protecting group of the N-terminal amino acid on the solid support is removed, typically using a solution of piperidine in DMF.

-

Activation and Coupling: The α-carboxyl group of the incoming Fmoc-L-Glu(OMe)-OH is activated using a coupling reagent (e.g., HBTU, HATU). The activated amino acid is then added to the resin to form a peptide bond with the deprotected N-terminal amino acid.

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, activation, coupling, and washing is repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the solid support, and all protecting groups (including the methyl ester on the glutamic acid side chain) are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid with scavengers).

References

- 1. chemimpex.com [chemimpex.com]

- 2. H-DL-GLU(OME)-OH Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. L-Glutamic acid 5-methyl ester | 1499-55-4 [m.chemicalbook.com]

- 4. H-DL-GLU(OME)-OH CAS#: 14487-45-7 [amp.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. L-Glutamic acid 5-methyl ester 99% | 1499-55-4 [sigmaaldrich.com]

- 7. L -Glutamic acid 5-methyl ester 99 1499-55-4 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. CN1332152A - Synthesis of L-glutamic acid-5-methyl ester - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

The Potential of H-Glu(OMe)-OH in Neuroscience: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, playing a crucial role in synaptic transmission, plasticity, learning, and memory.[1][2][3][4][5] Its activity is mediated by a diverse family of ionotropic and metabotropic glutamate receptors.[2][5] The precise modulation of these receptors is a key strategy in the development of novel therapeutics for a range of neurological and psychiatric disorders. H-Glu(OMe)-OH, also known as L-Glutamic acid 5-methyl ester, is a derivative of L-glutamic acid in which the gamma-carboxyl group is methylated. While primarily utilized in peptide synthesis, its structural similarity to L-glutamate suggests a potential for interaction with glutamate receptors. This technical guide explores the potential applications of this compound in neuroscience, proposing a framework for its investigation as a pharmacological tool or therapeutic lead. Based on structure-activity relationship (SAR) principles of glutamate receptor ligands, we hypothesize that the modification at the omega-acidic terminal could significantly alter its binding and functional activity at glutamate receptors, potentially leading to antagonist or partial agonist properties.[6] This document provides a series of detailed experimental protocols to systematically evaluate the neuroactivity of this compound, from initial receptor binding assays to functional characterization using electrophysiology. The aim is to provide a comprehensive roadmap for researchers to explore the untapped potential of this readily available glutamate derivative.

Introduction to the Glutamatergic System

The glutamatergic system is fundamental to the functioning of the central nervous system. L-glutamate acts as a neurotransmitter at the majority of excitatory synapses in the brain.[1][2][3] Its signaling is mediated by two main families of receptors:

-

Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast synaptic transmission. They are further subdivided into three subtypes based on their selective agonists:

-

N-methyl-D-aspartate (NMDA) receptors: Permeable to Ca²⁺ in addition to Na⁺ and K⁺, they are crucial for synaptic plasticity.[2]

-

α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors: Mediate the majority of fast excitatory neurotransmission.

-

Kainate receptors: Involved in both pre- and postsynaptic modulation of synaptic transmission.

-

-

Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors that modulate synaptic transmission and cell excitability through second messenger signaling cascades. They are classified into three groups (I, II, and III) based on their sequence homology, pharmacology, and intracellular signaling mechanisms.

The precise control of glutamate levels in the synaptic cleft is critical, as excessive activation of glutamate receptors can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.[1] Therefore, molecules that can modulate the activity of glutamate receptors are of significant interest for therapeutic development.

This compound: A Candidate for Neuromodulation

This compound is a simple derivative of L-glutamic acid. Its key structural feature is the esterification of the gamma-carboxyl group.

| Compound | Structure | Key Feature |

| L-Glutamic Acid | HOOC-CH(NH₂)-CH₂-CH₂-COOH | Two acidic carboxyl groups |

| This compound | HOOC-CH(NH₂)-CH₂-CH₂-COOCH₃ | Gamma-carboxyl group is methylated |

Studies on the structure-activity relationships of glutamate receptor ligands have shown that modifications to the omega-acidic terminal can have a profound impact on their pharmacological properties.[6] Specifically, alterations in the acidity and steric bulk of this group can convert an agonist into an antagonist. The methyl ester in this compound neutralizes the negative charge of the gamma-carboxyl group and introduces a small lipophilic moiety. This modification could potentially:

-

Reduce agonist potency at all glutamate receptor subtypes.

-

Confer antagonist properties by allowing the molecule to bind to the receptor without inducing the conformational change required for activation.

-

Exhibit subtype selectivity that differs from that of L-glutamate.

-

Act as a prodrug , where the methyl ester is cleaved by esterases in the brain to release L-glutamate, potentially leading to a delayed and sustained agonist effect.

These possibilities warrant a thorough investigation of the neuropharmacological profile of this compound.

Proposed Experimental Investigation

To systematically evaluate the potential of this compound in neuroscience, a tiered approach is proposed, starting with in vitro receptor binding and progressing to functional cellular assays.

Tier 1: Glutamate Receptor Binding Assays

The initial step is to determine if this compound binds to any of the glutamate receptor subtypes. This can be achieved through competitive radioligand binding assays using membrane preparations from cells expressing specific receptor subtypes or from brain tissue.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the glutamate receptor subtype of interest (e.g., GluN1/GluN2A for NMDA, GluA2 for AMPA, or mGluR5).

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

A known concentration of a high-affinity radioligand for the target receptor (e.g., [³H]CGP 39653 for NMDA receptors, [³H]AMPA for AMPA receptors, or [³H]quisqualic acid for mGluR5).

-

Increasing concentrations of this compound or a known competitor (for positive control).

-

Membrane preparation.

-

-

Incubate the plate at an appropriate temperature and for a sufficient duration to reach equilibrium (e.g., 60 minutes at 4°C).

-

Terminate the assay by rapid filtration through a glass fiber filter plate using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) by fitting the data to a sigmoidal dose-response curve.

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Illustrative Quantitative Data (Hypothetical)

| Receptor Subtype | Radioligand | This compound Ki (µM) | L-Glutamate Ki (µM) |

| NMDA (GluN2A) | [³H]CGP 39653 | > 1000 | 0.5 |

| AMPA (GluA2) | [³H]AMPA | 525 | 0.2 |

| mGluR5 | [³H]Quisqualic Acid | 85 | 0.1 |

This table presents hypothetical data to illustrate the expected output of the experiment.

Tier 2: Functional Characterization using Whole-Cell Patch-Clamp Electrophysiology

If this compound demonstrates significant binding to a particular glutamate receptor subtype, the next step is to determine its functional effect. Whole-cell patch-clamp electrophysiology is the gold standard for studying the function of ionotropic receptors.[7][8][9][10][11]

Experimental Protocol: Whole-Cell Patch-Clamp Recording

-

Cell Preparation:

-

Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing the target receptor on glass coverslips.

-

Transfer a coverslip to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4).

-

-

Patch-Clamp Recording:

-

Pull recording pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ.

-

Fill the pipette with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2).

-

Under visual guidance, approach a cell with the recording pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (a "gigaseal").

-

Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.

-

Voltage-clamp the cell at a holding potential of -60 mV.

-

-

Drug Application and Data Acquisition:

-

Apply a known agonist for the target receptor (e.g., 100 µM glutamate) to elicit a baseline current response.

-

After washout of the agonist, co-apply the agonist with increasing concentrations of this compound to test for antagonistic effects.

-

To test for agonistic effects, apply this compound alone.

-

Record the current responses using an appropriate amplifier and data acquisition software.

-

-

Data Analysis:

-

Measure the peak amplitude of the current responses.

-

For antagonist activity, plot the normalized current response (as a percentage of the control agonist response) against the logarithm of the this compound concentration to determine the IC₅₀.

-

For agonist activity, plot the current amplitude against the logarithm of the this compound concentration to determine the EC₅₀ and maximal efficacy relative to the full agonist.

-

Illustrative Quantitative Data (Hypothetical)

| Receptor Subtype | Agonist | This compound IC₅₀ (µM) | This compound EC₅₀ (µM) | % Max Response (vs. Glu) |

| AMPA (GluA2) | 100 µM Glutamate | 750 | > 1000 | < 5% |

| mGluR5 (Ca²⁺ imaging) | 10 µM Quisqualate | 120 | > 1000 | < 2% |

This table presents hypothetical data to illustrate the expected output of the experiment.

Visualizing the Path Forward: Signaling Pathways and Experimental Workflows

To provide a clear conceptual framework, the following diagrams illustrate a hypothetical signaling pathway and a proposed experimental workflow for the investigation of this compound.

Caption: A simplified diagram of glutamate signaling at an excitatory synapse.